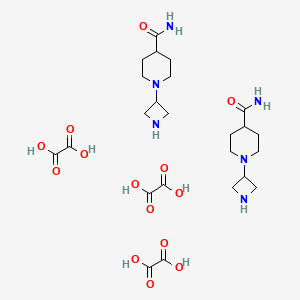

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)piperidine-4-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17N3O.3C2H2O4/c2*10-9(13)7-1-3-12(4-2-7)8-5-11-6-8;3*3-1(4)2(5)6/h2*7-8,11H,1-6H2,(H2,10,13);3*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGNBGKRZVCLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CNC2.C1CN(CCC1C(=O)N)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation and Functionalization

Recent advances highlight several methods for azetidine synthesis and functionalization:

One-pot azetidine dimerization and aminopropylation: A mild, one-pot protocol has been developed for synthesizing 3-(azetidin-1-yl)propan-1-amine derivatives, which are key intermediates for further functionalization. This involves azetidine ring opening under acid catalysis (e.g., trifluoroacetic acid) in solvents like DMSO or acetonitrile at moderate temperatures (~50 °C) for extended periods (up to 72 hours). The process yields the aminopropylated azetidine dimer in high conversion (>90%) without significant polymerization.

Ring opening and nucleophilic substitution: The azetidine ring can be selectively opened by nucleophiles such as primary or secondary amines under acidic conditions. This step is crucial for introducing functional groups or linking azetidine to other heterocycles like piperidine.

Photocatalytic [2+2] cycloaddition: Innovative photocycloaddition methods using visible light and Ir(III) photocatalysts enable the construction of azetidine rings from 2-isoxazoline-3-carboxylates and alkenes, offering a route to azetidine-3-amines with diverse substitution patterns.

Representative Preparation Procedure (Based on Related Compounds)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Azetidine dimerization | Azetidine (1 eq), trifluoroacetic acid (0.5 eq), DMSO or CH3CN, 50 °C, 72 h | Formation of 3-(azetidin-1-yl)propan-1-amine intermediate (~90% conversion) | Monitored by 1H NMR; mild acid catalysis essential |

| 2. Amide coupling | 3-(Azetidin-1-yl)propan-1-amine, piperidine-4-carboxylic acid derivative, HATU, DIPEA, ambient temperature, 48 h | Formation of 1-(azetidin-3-yl)piperidine-4-carboxamide | Reaction monitored by LC-MS; purified by preparative HPLC |

| 3. Salt formation | Free base, sesquioxalic acid, suitable solvent (e.g., ethanol/water), controlled temperature | Sesquioxalate salt of target compound | Crystallization to isolate pure salt |

Detailed Research Findings

Effect of reaction parameters on azetidine ring opening and dimerization: The presence of proton donors (e.g., trifluoroacetic acid) is critical to initiate ring opening. Solvent polarity and temperature significantly influence conversion rates. For instance, DMSO-d6 at 50 °C with 0.5 eq TFA yields >90% dimer after 72 h, whereas absence of acid results in minimal conversion even after prolonged reaction.

Aminopropylation efficiency with various amines: Studies show that piperidine and related cyclic amines achieve high conversion rates (up to 73%) in the aminopropylation step under optimized conditions (3 eq amine, 50 °C, 72 h). This step is crucial for linking azetidine to the piperidine scaffold.

One-pot synthesis advantage: Combining azetidine dimerization and subsequent amide coupling in a one-pot procedure streamlines synthesis, reduces purification steps, and improves overall yield and efficiency.

Summary Table of Key Reaction Conditions and Yields

| Reaction Step | Conditions | Conversion/Yield (%) | Notes |

|---|---|---|---|

| Azetidine dimerization | Azetidine, 0.5 eq TFA, DMSO, 50°C, 72 h | >90% conversion | Essential acid catalysis, mild heating |

| Aminopropylation (piperidine) | Piperidine (3 eq), 50°C, 72 h | ~73% conversion | High selectivity, monitored by NMR |

| Amide coupling | HATU, DIPEA, RT, 48 h | 50-70% isolated yield | Purified by preparative HPLC |

| Sesquioxalate salt formation | Acid-base reaction, crystallization | Not explicitly reported | Standard salt formation procedure |

Chemical Reactions Analysis

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents and salt forms:

Key Observations :

Pharmacokinetic and Physicochemical Properties

Salt Forms and Solubility:

- Sesquioxalate vs. Dihydrochloride : The sesquioxalate salt (target compound) likely offers superior aqueous solubility compared to the dihydrochloride form, which is critical for oral bioavailability. However, the dihydrochloride variant is currently out of stock, limiting comparative studies .

- Stability : Amide groups (as in the target compound) are more hydrolytically stable than esters (e.g., benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate in ), suggesting longer in vivo half-lives .

Biological Activity

Overview

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate (CAS No. 2098019-51-1) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both azetidine and piperidine rings. This compound has been explored for its potential biological activities, particularly in drug discovery and development.

The compound is characterized by the following structural features:

| Property | Details |

|---|---|

| IUPAC Name | 1-(Azetidin-3-yl)piperidine-4-carboxamide; oxalic acid |

| Molecular Formula | CHNO |

| InChI Key | MVGNBGKRZVCLEB-UHFFFAOYSA-N |

Synthesis

The synthesis of 1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate involves several key steps:

- Formation of Azetidine Ring: Cyclization of appropriate precursors.

- Formation of Piperidine Ring: Hydrogenation of pyridine derivatives or cyclization.

- Amide Bond Formation: Coupling of the azetidine and piperidine rings.

- Sesquioxalate Salt Formation: Reacting the amide with oxalic acid.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties: Studies have shown potential efficacy against various bacterial strains, suggesting it may serve as a lead compound for antibiotic development.

- Antiproliferative Effects: Investigations into its ability to inhibit cancer cell growth are ongoing, with preliminary results indicating promise in targeting specific cancer pathways.

The biological activity is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. This interaction can modulate their activity, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing context for the potential applications of 1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate:

- Enzyme Inhibition Studies: Similar compounds have demonstrated the ability to inhibit soluble epoxide hydrolase, which is crucial in lipid metabolism and inflammation pathways .

- Cell Line Testing: In vitro tests on various cancer cell lines have shown that derivatives of piperidine and azetidine can induce apoptosis, suggesting that modifications to this compound may enhance its anticancer properties .

Comparative Analysis

When compared to similar compounds, such as 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride, the sesquioxalate form shows enhanced solubility and stability, which are critical for pharmaceutical applications.

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-(Azetidin-3-yl)piperidine-4-carboxamide | Antimicrobial, Antiproliferative | Investigated for drug development |

| 1-(Azetidin-3-yl)piperidine-4-carboxamide dihydrochloride | Similar activities but less stable | Hydrochloride salt form |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.